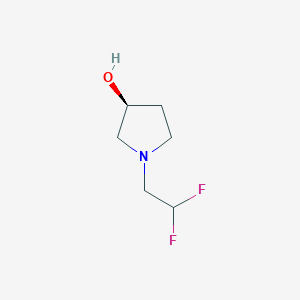

(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the fluorine and amine groups onto a cyclohexane ring . The chirality can be introduced or controlled using chiral catalysts or reagents, or by resolution of racemates.Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry . The presence of fluorine can be confirmed by ^19F NMR .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorine and the electron-donating amine. The compound could potentially participate in reactions like nucleophilic substitution or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be predicted using computational methods or determined experimentally .Applications De Recherche Scientifique

Photochemical Properties

The study of photochemical properties of amino-linked bichromophoric anthracenes has shown efficient cyclomerization processes. These studies highlight the potential of compounds like “(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine” in photochemistry and the development of photo-responsive materials (Mori & Maeda, 1997).

Catalysis in Organic Synthesis

Chiral cyclic secondary amines, including fluorinated ones, have been explored as catalysts for asymmetric epoxidation of olefins, demonstrating the role of such compounds in enhancing reaction selectivity and efficiency (Ho et al., 2005).

Luminescent Materials

The development of luminescent gold(I) carbenes from 2-pyridylisocyanide complexes, which involves interactions with secondary amines, underscores the importance of cyclic amines in creating materials with unique luminescent properties (Bartolomé et al., 2008).

Radiolabeling and Imaging

Fluoroacylation agents based on small n.c.a. [18F]fluorocarboxylic acids have been employed for the fluoroacylation of amines, showcasing the application of fluorinated cyclic amines in the development of radiotracers for positron emission tomography (PET) imaging (Guhlke, Coenen, & Stöcklin, 1994).

Polymer Science

In polymer science, the modification of organoclay with amines for nanocomposite formation highlights the role of amines in enhancing the mechanical properties and interfacial interactions between organic polymers and inorganic fillers (Reichert et al., 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FN/c1-2-7-11-9-6-4-3-5-8(9)10/h8-9,11H,2-7H2,1H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITDKQWSCJXAHY-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCCCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCCC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Pyridin-3-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1531456.png)

![5-Ethyl-3-(4-fluorophenyl)[1,2,4]triazolo[4,3-d][1,2,4]triazin-8(7H)-one](/img/structure/B1531467.png)

![Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1531468.png)

![N-methyl-6-oxaspiro[4.5]decan-9-amine](/img/structure/B1531475.png)